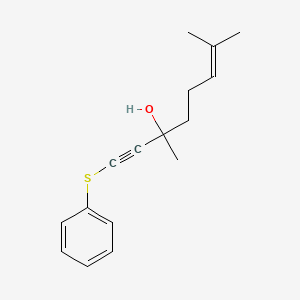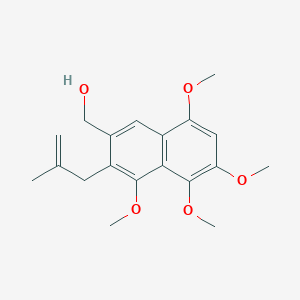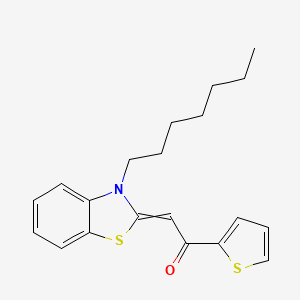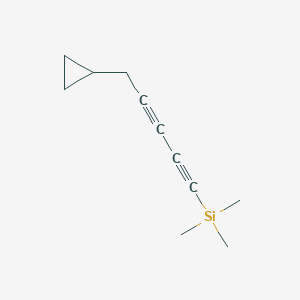
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL is a chemical compound with a complex structure that includes both alkyne and alkene functionalities
Vorbereitungsmethoden
The synthesis of 3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction is a key step in the preparation of this compound, providing the necessary alkyne functionality. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL has several scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL involves its interaction with molecular targets through its alkyne and alkene functionalities. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The phenylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL can be compared with other similar compounds such as:
3,7-Dimethyl-6-octen-1-yn-3-ol:
Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants, used in perfumes and flavorings.
Nerolidol: Another terpene alcohol with applications in fragrances and as a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
923002-16-8 |
|---|---|
Molekularformel |
C16H20OS |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
3,7-dimethyl-1-phenylsulfanyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C16H20OS/c1-14(2)8-7-11-16(3,17)12-13-18-15-9-5-4-6-10-15/h4-6,8-10,17H,7,11H2,1-3H3 |
InChI-Schlüssel |
TVNDHLKIVYXERO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C#CSC1=CC=CC=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)



![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)


![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)

